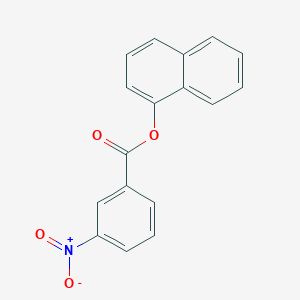
Naphthalen-1-yl 3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl 3-nitrobenzoate, also known as NNB, is a chemical compound that has gained significant attention in the field of scientific research due to its versatile properties and potential applications. NNB is a yellow crystalline powder that is commonly used as a reagent in organic synthesis, and its unique chemical structure makes it an ideal candidate for various biochemical and physiological studies. In
作用机制
Naphthalen-1-yl 3-nitrobenzoate has been shown to interact with various enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the activity of these enzymes, which can have implications for various physiological processes. Naphthalen-1-yl 3-nitrobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
生化和生理效应
Naphthalen-1-yl 3-nitrobenzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Naphthalen-1-yl 3-nitrobenzoate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Naphthalen-1-yl 3-nitrobenzoate has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, which can have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its versatility and ease of synthesis. Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods and can be used as a reagent in various organic synthesis reactions. Another advantage is its unique chemical structure, which makes it an ideal candidate for studying various biochemical and physiological processes. However, one limitation of using Naphthalen-1-yl 3-nitrobenzoate in lab experiments is its potential toxicity, which can have implications for its use in vivo. Therefore, it is important to use appropriate safety measures and conduct thorough toxicity studies before using Naphthalen-1-yl 3-nitrobenzoate in vivo.
未来方向
There are various future directions for the study of Naphthalen-1-yl 3-nitrobenzoate, including its potential use in photodynamic therapy and its role in the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore the mechanism of action of Naphthalen-1-yl 3-nitrobenzoate and its potential interactions with various enzymes and proteins. Furthermore, studies are needed to explore the potential toxicity of Naphthalen-1-yl 3-nitrobenzoate and its implications for its use in vivo. Overall, Naphthalen-1-yl 3-nitrobenzoate has significant potential for various scientific research applications and warrants further investigation.
合成方法
Naphthalen-1-yl 3-nitrobenzoate can be synthesized using various methods, including the reaction of 1-naphthol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. Another common method involves the reaction of 1-naphthol with 3-nitrobenzoyl bromide in the presence of a base such as triethylamine. The yield of Naphthalen-1-yl 3-nitrobenzoate can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and solvent.
科学研究应用
Naphthalen-1-yl 3-nitrobenzoate has been widely used as a reagent in organic synthesis, specifically in the preparation of various compounds such as benzothiazoles, benzimidazoles, and benzoxazoles. In addition, Naphthalen-1-yl 3-nitrobenzoate has been used as a fluorescent probe for detecting the presence of metal ions, such as copper and zinc. Naphthalen-1-yl 3-nitrobenzoate has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
属性
CAS 编号 |
5221-75-0 |
|---|---|
产品名称 |
Naphthalen-1-yl 3-nitrobenzoate |
分子式 |
C17H11NO4 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
naphthalen-1-yl 3-nitrobenzoate |
InChI |
InChI=1S/C17H11NO4/c19-17(13-7-3-8-14(11-13)18(20)21)22-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI 键 |
HCOVQZMTFULNHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



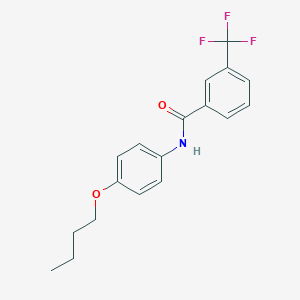
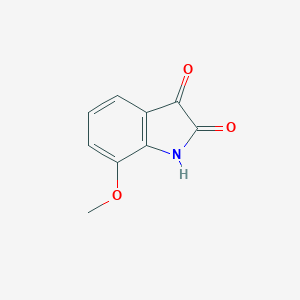
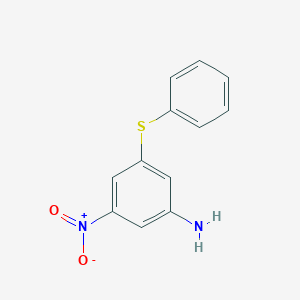
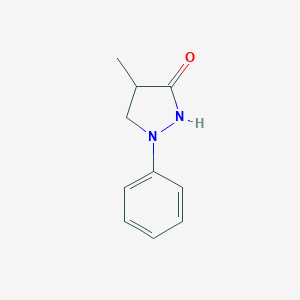
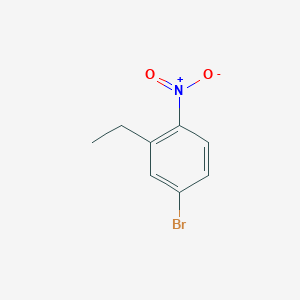
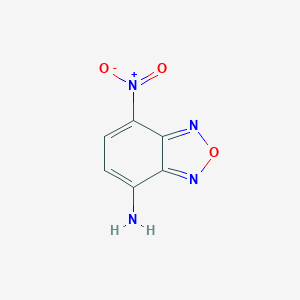
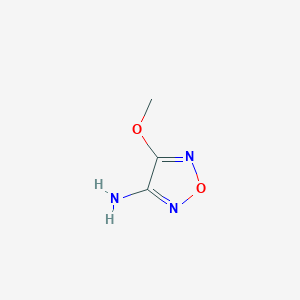
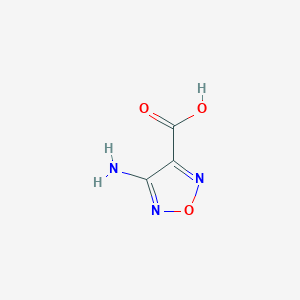
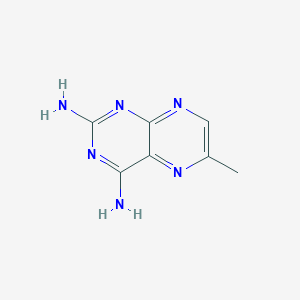
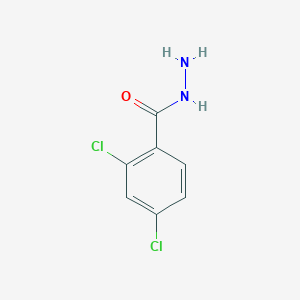
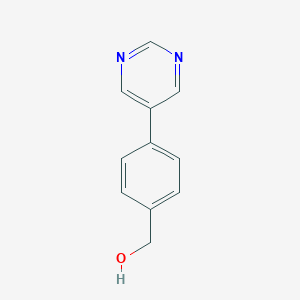

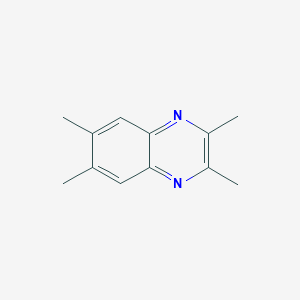
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)